

# Envudeucitinib: A Technical Deep Dive into the Allosteric Inhibition of Tyrosine Kinase 2

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## Compound of Interest

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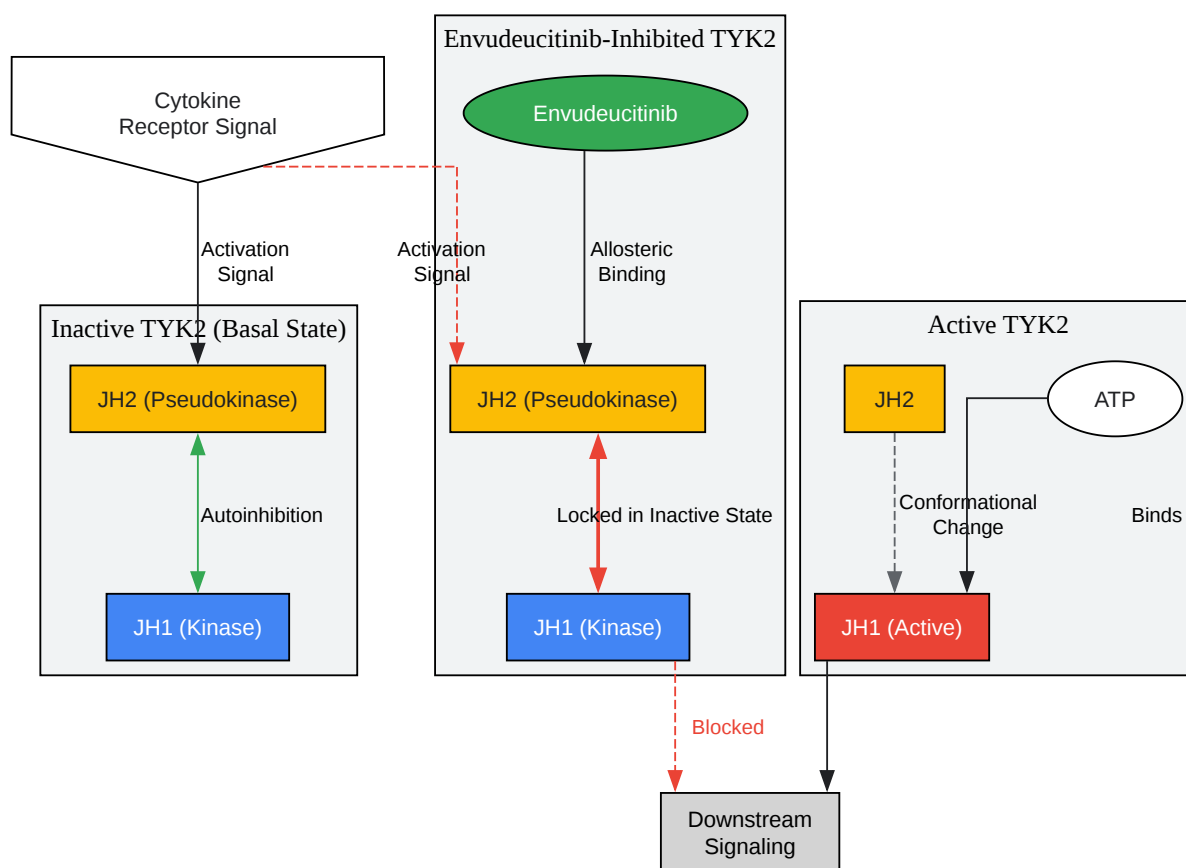
## Executive Summary

**Envudeucitinib** (formerly ESK-001) is an orally administered, next-generation, highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pathogenic cytokines implicated in a range of immune-mediated diseases.[1][2][3] Unlike traditional Janus Kinase (JAK) inhibitors that compete with ATP at the highly conserved catalytic domain, **Envudeucitinib** employs a distinct mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric mode of action locks the enzyme in an inactive conformation, providing a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) and potentially offering a more favorable safety profile.[7][8] Clinical data, particularly from the Phase 2 STRIDE study and its open-label extension, have demonstrated significant and sustained efficacy in patients with moderate-to-severe plaque psoriasis, validating the therapeutic potential of this approach.[9][10] This document provides a comprehensive technical overview of **Envudeucitinib**'s mechanism of action, its impact on cellular signaling, representative experimental protocols for its characterization, and a summary of its clinical efficacy data.

## The TYK2 Target and the Allosteric Mechanism of Envudeucitinib

TYK2 is an intracellular non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[5] Each JAK family member contains a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (JH2) which, despite its structural similarity to the kinase domain, lacks catalytic activity.[4][7] Under normal physiological conditions, the JH2 domain exerts an auto-inhibitory effect on the JH1 domain, maintaining the enzyme in a basal, inactive state.[7][11]

**Envudeucitinib** leverages this natural regulatory mechanism. It is designed to bind with high affinity and selectivity to a specific pocket within the TYK2 JH2 domain.[4][5] This binding event stabilizes the auto-inhibited conformation, effectively locking the JH2 and JH1 domains together and preventing the conformational changes necessary for kinase activation upon cytokine receptor engagement.[4][6][7] This allosteric mechanism is distinct from ATP-competitive inhibitors and is the basis for **Envudeucitinib**'s high selectivity, as the JH2 domain has significantly more structural diversity across the JAK family than the highly conserved ATP-binding pocket in the JH1 domain.[4][12]



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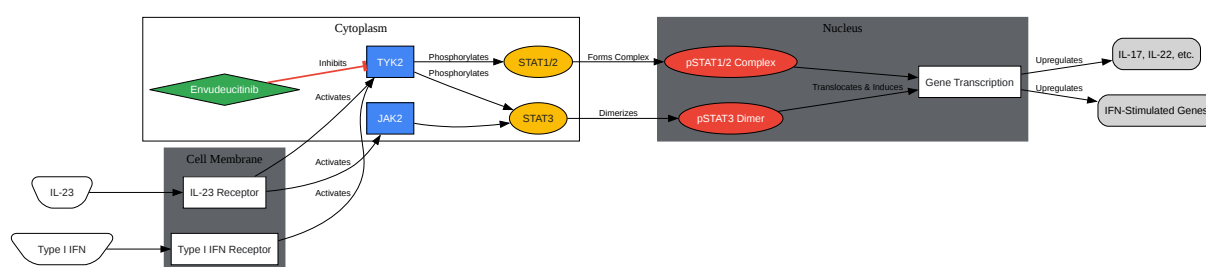
**Caption:** Mechanism of Allosteric TYK2 Inhibition by **Envudeucitinib**.

## Interruption of Pro-Inflammatory Signaling Pathways

TYK2 is a critical node in the signaling pathways of several key cytokines, including IL-23, IL-12, and Type I interferons (IFNs).[13] These pathways are central to the pathogenesis of psoriasis and other autoimmune diseases.[14][15]

- The IL-23/IL-17 Axis: IL-23, a cytokine crucial for the maintenance and expansion of Th17 cells, signals through a receptor complex that utilizes TYK2 and JAK2.[14] Upon IL-23 binding, TYK2 is activated and phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3).[15] Activated STAT3 then translocates to the nucleus, promoting the transcription of genes that lead to the production of pro-inflammatory cytokines like IL-17 and IL-22.[14] These cytokines drive keratinocyte hyperproliferation and inflammation, characteristic features of psoriatic plaques.[16]
- Type I IFN Signaling: Type I interferons signal through receptors that also rely on TYK2 for signal transduction.[13] This pathway is implicated in the innate immune response and contributes to the inflammatory cascade in autoimmune conditions.

By inhibiting TYK2, **Envudeucitinib** effectively blocks the phosphorylation and activation of downstream STATs, thereby disrupting these pro-inflammatory signaling cascades at a critical upstream point.[13][16] This leads to a reduction in pathogenic cytokine production and a normalization of immune cell function.



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**Caption: Envudeucitinib** Blocks Key Pro-Inflammatory Cytokine Signaling Pathways.

## Quantitative Data Profile

While specific preclinical binding and enzymatic inhibition data for **Envudeucitinib** are not publicly available, a profile for a highly selective and potent allosteric TYK2 inhibitor can be represented. The following table illustrates the types of quantitative metrics and representative values that characterize such a compound.

Table 1: Representative Preclinical Profile of a Selective Allosteric TYK2 Inhibitor (Note: These are illustrative values as specific data for **Envudeucitinib** is not in the public domain.)

| Parameter                                | Assay Type              | Target             | Representative Value | Interpretation   |
|--|-------------------------|--------------------|----------------------|--|
| Binding Affinity (K <sub>i</sub> )       | TR-FRET Binding Assay   | TYK2 (JH2 Domain)  | < 1 nM               | Demonstrates potent, high-affinity binding to the target regulatory domain.                                      |
| Enzymatic Inhibition (IC <sub>50</sub> ) | ADP-Glo Kinase Assay    | TYK2 (Full-Length) | < 10 nM              | Shows potent inhibition of the enzyme's catalytic function.  |
| Kinase Selectivity (IC <sub>50</sub> )   | Kinase Panel Screen     | JAK1, JAK2, JAK3   | > 10,000 nM          | Indicates >1000-fold selectivity for TYK2 over other JAK family members, a key feature of allosteric inhibitors. |
| Cellular Potency (EC <sub>50</sub> )     | IL-23 Stimulated pSTAT3 | Human PBMCs        | < 50 nM              | Confirms potent activity in a relevant cellular environment, blocking downstream signaling.                      |
| Cellular Potency (EC <sub>50</sub> )     | IFN-α Stimulated pSTAT1 | Human PBMCs        | < 50 nM              | Demonstrates functional inhibition of the Type I interferon pathway.   |

Clinical trials have provided robust quantitative data on the efficacy of **Envudeucitinib** in treating moderate-to-severe plaque psoriasis.

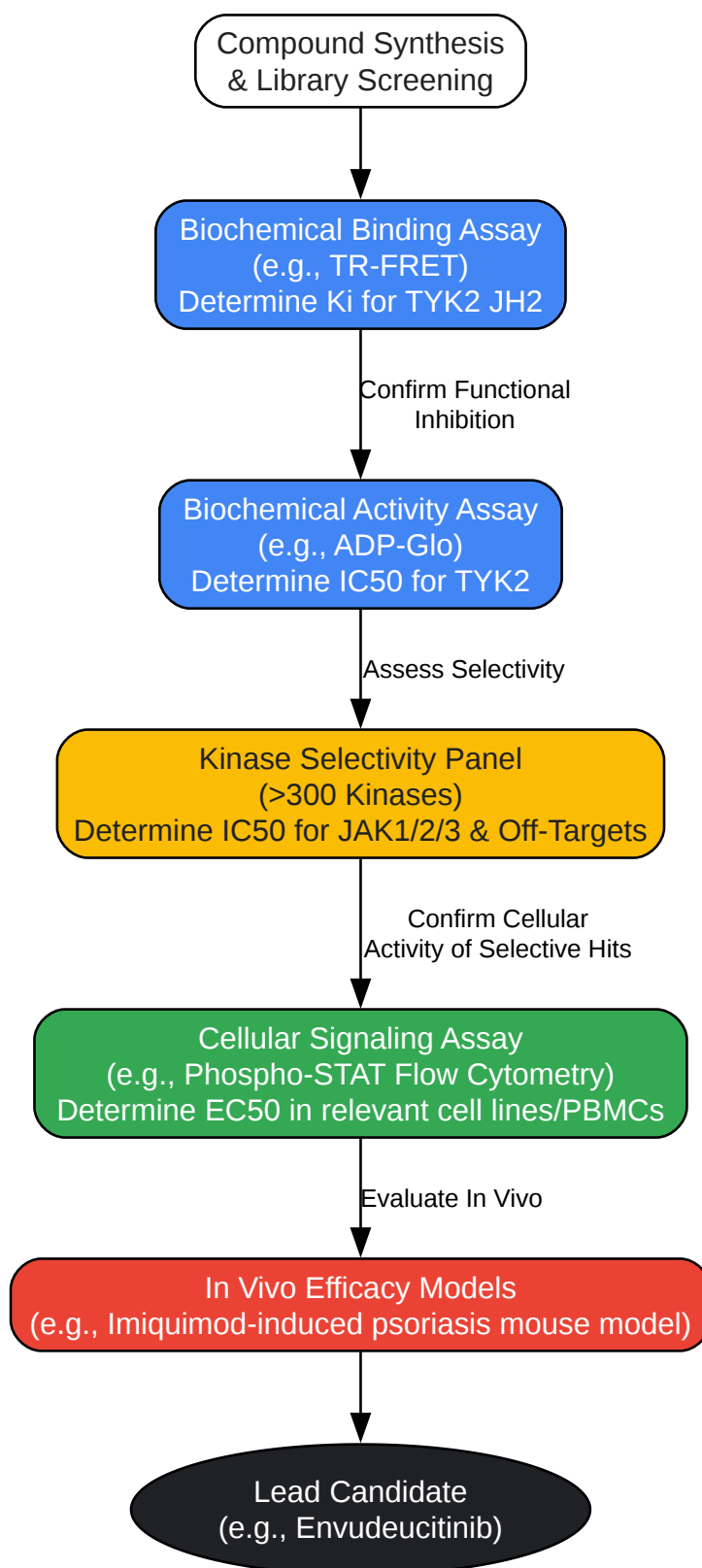
Table 2: Clinical Efficacy of **Envudeucitinib** (40 mg BID) in Plaque Psoriasis (STRIDE & OLE Studies)

| Efficacy Endpoint                  | Week 12 Response | Week 52 Response | Source                                   |
|------------------------------------|------------------|------------------|--|
| PASI 75                            | ~70-80%          | 78%              | <a href="#">[9]</a> <a href="#">[10]</a> |
| PASI 90                            | ~50-60%          | 61%              | <a href="#">[9]</a> <a href="#">[10]</a> |
| PASI 100 (Complete Skin Clearance) | Not Reported     | 39%              | <a href="#">[9]</a>                      |
| sPGA 0/1 (Clear or Almost Clear)   | ~60-70%          | 61%              | <a href="#">[9]</a> <a href="#">[17]</a> |
| sPGA 0 (Clear)                     | Not Reported     | 39%              | <a href="#">[9]</a>                      |

(PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; BID: twice daily. Data are aggregated from published results of the Phase 2 STRIDE study and its open-label extension.)

## Key Experimental Protocols

Characterizing a selective allosteric inhibitor like **Envudeucitinib** involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed representative protocols for these key experiments.



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**Caption:** General Experimental Workflow for TYK2 Inhibitor Characterization.

## Protocol: Biochemical Binding Affinity to TYK2 JH2 Domain (TR-FRET)

- Objective: To quantify the binding affinity ( $K_i$ ) of **Envudeucitinib** to the isolated TYK2 pseudokinase (JH2) domain.
- Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A terbium (Tb)-labeled anti-tag antibody binds to a tagged recombinant TYK2-JH2 protein (donor), and a fluorescently labeled tracer molecule binds to the JH2 domain's target pocket (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.
- Methodology:
  - Reagents: Recombinant His-tagged TYK2 JH2 domain, anti-His-Tb antibody (donor), fluorescently-labeled tracer ligand, assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
  - Compound Preparation: Prepare a serial dilution of **Envudeucitinib** (e.g., from 100  $\mu$ M to 1 pM) in 100% DMSO, followed by an intermediate dilution in assay buffer.
  - Assay Procedure:
    - In a 384-well low-volume plate, add 5  $\mu$ L of the test compound dilution.
    - Add 5  $\mu$ L of a pre-mixed solution containing the TYK2 JH2 protein and the anti-His-Tb antibody. Incubate for 30 minutes at room temperature.
    - Add 10  $\mu$ L of the fluorescent tracer.
    - Incubate for 60-120 minutes at room temperature, protected from light.
  - Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

- Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub>. Convert the IC<sub>50</sub> to a K<sub>i</sub> value using the Cheng-Prusoff equation, taking into account the concentration and K<sub>d</sub> of the fluorescent tracer.

## Protocol: Enzymatic Activity Inhibition (ADP-Glo™ Kinase Assay)

- Objective: To measure the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Envudeucitinib** against the full-length TYK2 enzyme.
- Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The reaction is stopped, and remaining ATP is depleted. Then, a reagent is added to convert the ADP produced back into ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to kinase activity.
- Methodology:
  - Reagents: Active full-length TYK2 enzyme, substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, kinase reaction buffer, ADP-Glo™ Reagent, Kinase Detection Reagent.
  - Compound Preparation: Prepare serial dilutions of **Envudeucitinib** as described in Protocol 4.1.
  - Assay Procedure:
    - Add 2.5 µL of test compound to a 384-well plate.
    - Add 2.5 µL of a TYK2 enzyme and substrate mix. Incubate for 10 minutes.
    - Initiate the kinase reaction by adding 5 µL of ATP (at a concentration near the K<sub>m</sub> for TYK2).
    - Incubate for 60 minutes at room temperature.
    - Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

- Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
- Data Acquisition: Read luminescence on a plate-based luminometer.
- Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50.

## Protocol: Cellular Inhibition of Cytokine Signaling (pSTAT Assay)

- Objective: To determine the functional potency (EC50) of **Envudeucitinib** by measuring the inhibition of cytokine-induced STAT phosphorylation in primary human cells.
- Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are pre-incubated with the inhibitor and then stimulated with a cytokine (e.g., IL-23 or IFN- $\alpha$ ). The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against a cell surface marker (to identify a specific cell population) and against the phosphorylated form of the target STAT protein (e.g., pSTAT3). The level of pSTAT is quantified on a per-cell basis using flow cytometry.
- Methodology:
  - Reagents: Fresh human whole blood or isolated PBMCs, **Envudeucitinib**, recombinant human IL-23 or IFN- $\alpha$ , fixation/permeabilization buffers, fluorescently-labeled antibodies (e.g., anti-CD4, anti-pSTAT3 (pY705)).
  - Compound Treatment:
    - Aliquot 100  $\mu$ L of whole blood or PBMCs into 96-well deep-well plates.
    - Add the test compound at various concentrations and incubate for 1-2 hours at 37°C.
  - Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-23 to a final concentration of 10 ng/mL) to the wells. Leave one well unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.

- Fixation and Staining:
  - Fix the cells immediately by adding a formaldehyde-based fixation buffer.
  - Permeabilize the cells using a mild detergent (e.g., methanol or saponin).
  - Add the antibody cocktail (e.g., anti-CD4-FITC and anti-pSTAT3-PE) and incubate for 60 minutes at 4°C.
  - Wash the cells to remove unbound antibodies.
- Data Acquisition: Acquire data on a multi-color flow cytometer.
- Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each sample. Normalize the data and plot the percent inhibition of the cytokine-induced pSTAT3 signal against the log of the inhibitor concentration to calculate the EC50.

## Conclusion

**Envudeucitinib** represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel allosteric mechanism of action confers high selectivity for TYK2, distinguishing it from pan-JAK inhibitors.[4][6] This selectivity for the TYK2 pseudokinase domain allows for the precise disruption of key pathogenic cytokine pathways, such as the IL-23/IL-17 axis, which are fundamental to the pathophysiology of diseases like psoriasis.[13][15] The robust and durable clinical efficacy demonstrated in moderate-to-severe plaque psoriasis, coupled with a favorable safety profile observed in clinical trials, underscores the potential of **Envudeucitinib** as a differentiated, next-generation oral treatment.[9][10] Further investigation and ongoing Phase 3 trials will continue to define its role across a broader spectrum of TYK2-mediated conditions.[1][2]

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